molecular formula C7H7NO2S B7794779 1-Methyl-2-sulfanylpyridinium-4-carboxylate CAS No. 74450-99-0

1-Methyl-2-sulfanylpyridinium-4-carboxylate

Cat. No.: B7794779
CAS No.: 74450-99-0
M. Wt: 169.20 g/mol
InChI Key: WYFWJKTXOTZAPL-UHFFFAOYSA-N
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Description

1-Methyl-2-sulfanylpyridinium-4-carboxylate is a chemical reagent designed for research applications. The unique structure of this compound, featuring both a carboxylate ester and a sulfanyl (thiol) group on a pyridinium ring, makes it a valuable intermediate in organic synthesis and medicinal chemistry. Its potential applications include serving as a key precursor for the development of pharmaceutical candidates, particularly in the synthesis of molecules that may interact with biological thiols or act as enzyme inhibitors. The reactive sulfanyl group can participate in disulfide bond formation or act as a nucleophile, while the carboxylate ester can be hydrolyzed or further functionalized. Researchers can utilize this compound in the construction of more complex heterocyclic systems or in studies exploring structure-activity relationships. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-2-sulfanylidenepyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2S/c1-8-3-2-5(7(9)10)4-6(8)11/h2-4H,1H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYFWJKTXOTZAPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=CC1=S)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701205818
Record name 1,2-Dihydro-1-methyl-2-thioxo-4-pyridinecarboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74450-99-0
Record name 1,2-Dihydro-1-methyl-2-thioxo-4-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74450-99-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dihydro-1-methyl-2-thioxo-4-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701205818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for 1 Methyl 2 Sulfanylpyridinium 4 Carboxylate

Historical and Current Approaches to 1-Methyl-2-sulfanylpyridinium-4-carboxylate Synthesis

The synthesis of a specifically substituted pyridinium (B92312) betaine (B1666868) like this compound is not typically a one-step process but rather a multi-step sequence built upon the foundational principles of pyridine (B92270) chemistry. The strategy involves the construction of the core pyridine ring, followed by the precise introduction and modification of the required functional groups.

Overview of Established Synthetic Pathways for Pyridine Derivatives

The construction of the pyridine ring is a cornerstone of heterocyclic chemistry, with several classical methods still in use today. ijarsct.co.in These pathways typically involve the condensation of carbonyl compounds with a nitrogen source, like ammonia (B1221849). ijarsct.co.inpharmaguideline.com

Hantzsch Pyridine Synthesis: This widely recognized method involves a condensation reaction between a β-ketoester, an aldehyde, and ammonia or a primary amine. It initially forms a dihydropyridine, which is subsequently oxidized to the aromatic pyridine ring. ijarsct.co.inpharmaguideline.com This method is highly versatile for creating a variety of substituted pyridine derivatives. ijarsct.co.in

Bönnemann Cycloaddition: This approach involves the cycloaddition of a nitrile with two acetylene (B1199291) units, often mediated by a cobalt catalyst. It provides a direct route to the pyridine ring.

Skraup Synthesis: While traditionally used for quinolines, modifications of the Skraup synthesis can be applied to pyridine synthesis, typically involving the reaction of glycerol (B35011) with an amine under acidic and oxidizing conditions. ijarsct.co.in

Cycloaddition Reactions: Modern approaches often utilize cycloaddition reactions, such as the Diels-Alder reaction. Inverse electron demand Diels-Alder reactions, in particular, have become a favored method for constructing the pyridine ring from various heterocyclic azadienes. baranlab.org

These foundational methods provide the pyridine scaffold, which can then be further functionalized to achieve the target structure.

Specific Routes for Introducing Methyl, Sulfanyl (B85325), and Carboxylate Functionalities

Achieving the specific 1-methyl, 2-sulfanyl, and 4-carboxylate substitution pattern requires a series of regioselective functionalization reactions. The sequence of these steps is critical to a successful synthesis. A plausible synthetic strategy would likely begin with a pyridine ring already bearing some of the required functionalities.

Introduction of the Carboxylate Group: The carboxylate group at the C4 position can be introduced through several methods. One common approach is the oxidation of an alkyl group (e.g., a methyl group) at the 4-position of the pyridine ring. Another route involves the hydrolysis of a nitrile (cyano group) or the carboxylation of a C4-lithiated pyridine intermediate. Pyridine-carboxylate derivatives can be synthesized from corresponding free acids using methods like the mixed anhydride (B1165640) method. nih.gov

Introduction of the Sulfanyl Group: The sulfanyl (thiol) group at the C2 position is typically introduced via nucleophilic aromatic substitution (SNAr). A common precursor is a 2-halopyridine, such as 2-chloropyridine. This precursor can react with a sulfur nucleophile, such as an alkali metal hydrosulfide (B80085) (e.g., potassium hydrogen sulfide), to displace the halide and form the thiol group. google.com The reaction involves the attachment of sulfur directly to the pyridine nucleus by displacing a chlorine atom. google.com

Introduction of the N-Methyl Group: The final step in the synthesis of the target zwitterion would be the N-methylation of the pyridine nitrogen. This is a quaternization reaction, readily achieved by treating the pyridine derivative with an alkylating agent like methyl iodide or dimethyl sulfate. pharmaguideline.comgoogle.com This reaction converts the neutral pyridine into a positively charged pyridinium salt. Given that the molecule also contains a carboxylate group, the final product is a neutral zwitterion, or inner salt.

A potential synthetic sequence could start with 4-methyl-2-chloropyridine. The 4-methyl group would be oxidized to a carboxylic acid, followed by nucleophilic substitution of the chlorine atom with a hydrosulfide, and concluding with N-methylation.

Comparative Analysis of Sulfanylation Methods in Pyridine Synthesis

One primary method involves the nucleophilic substitution of a leaving group, typically a halogen, at the 2- or 4-position of the pyridine ring with a sulfur nucleophile. google.comacs.org Another modern approach involves transition metal-free coupling protocols, for instance, using pyridylsulfonium salts which can react with lithiated pyridines. chemrxiv.org Direct C-H sulfonylation has also emerged as a powerful tool, where the pyridine ring is activated (e.g., with triflic anhydride) followed by the addition of a sulfinate salt. chemrxiv.orgchemistryviews.org

MethodReagents & ConditionsAdvantagesDisadvantages
Nucleophilic Aromatic Substitution (SNAr) 2-Halopyridine, NaSH or KSH in a polar solvent (e.g., methanol). google.comSimple, uses readily available reagents.Limited to activated positions (2- or 4-halo); may require harsh conditions.
Tandem SNAr/Oxidation 2-Halopyridine, Thiophenol, Base (e.g., K₂CO₃), followed by an oxidant (e.g., NaOCl). acs.orgEfficient for producing sulfones in a one-pot process. acs.orgPrimarily for sulfides and sulfones, not direct thiol formation.
Direct C-H Sulfonylation Pyridine, Triflic anhydride (Tf₂O), Sulfinate salt (e.g., NaTs), Base (e.g., N-methylpiperidine). chemrxiv.orgchemistryviews.orgAvoids pre-functionalization (halopyridines); high regioselectivity possible. chemrxiv.orgchemistryviews.orgRequires strong activating agents; may produce regioisomeric mixtures if not controlled. chemrxiv.org
Sulfur-Mediated Coupling Pyridylsulfonium salt, Lithiated pyridine (e.g., from bromopyridine + n-BuLi). chemrxiv.orgTransition metal-free; modular and good functional group tolerance. chemrxiv.orgRequires preparation of sulfonium (B1226848) salt precursor.

Advanced Synthetic Techniques and Process Optimization

To improve the efficiency, safety, and environmental impact of synthesizing complex molecules like this compound, modern chemistry has turned to advanced techniques that align with the principles of process optimization and green chemistry.

Green Chemistry Principles in the Synthesis of this compound

Green chemistry aims to reduce the environmental footprint of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. ijarsct.co.in These principles can be applied to nearly every step of pyridine derivative synthesis. nih.govresearchgate.net

Alternative Energy Sources: Microwave-assisted synthesis has proven effective for functionalizing pyridine rings. The rapid and uniform heating provided by microwaves can dramatically reduce reaction times and minimize the formation of by-products compared to conventional heating. ijarsct.co.in

Green Catalysts: The use of eco-friendly and recyclable catalysts is a key green strategy. For instance, Wells-Dawson heteropolyacids have been used as effective, recyclable catalysts in Hantzsch-like reactions to produce functionalized pyridines under solvent-free conditions. conicet.gov.ar Iron-catalyzed cyclization reactions also offer a greener alternative to methods requiring more toxic or expensive metals. rsc.org

Sustainable Solvents: Traditional syntheses often employ volatile and hazardous organic solvents. Green chemistry encourages the use of safer alternatives like water, supercritical fluids, or deep eutectic solvents (DES), which are non-toxic and biodegradable. ijarsct.co.in

Atom Economy: Synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product. Multicomponent reactions, where three or more reactants combine in a single step to form the product, are inherently more atom-economical and are a hallmark of green synthesis. nih.govresearchgate.net

Green Chemistry PrincipleApplication in Pyridine SynthesisExample
Waste Minimization Use of catalytic reactions and multicomponent strategies to reduce by-products.Hantzsch-like multicomponent condensation using recyclable heteropolyacid catalysts. conicet.gov.ar
Energy Efficiency Employing alternative energy sources like microwaves or ultrasound to lower energy consumption and shorten reaction times. ijarsct.co.inMicrowave-assisted functionalization of pyridine rings. ijarsct.co.in
Use of Safer Solvents Replacing hazardous organic solvents with water, ionic liquids, or conducting reactions under solvent-free conditions. ijarsct.co.inSolvent-free synthesis of functionalized pyridines at elevated temperatures (80 °C). conicet.gov.ar
Catalysis Development of highly selective and recyclable catalysts, including biocatalysts (enzymes) or earth-abundant metal catalysts (e.g., iron). ijarsct.co.inrsc.orgIron(III) chloride (FeCl₃) catalyzed cyclization for symmetrical pyridine synthesis. rsc.org

Chemo-mechanical and Solvent-Free Methodologies

Eliminating the use of bulk solvents is a primary goal of green chemistry, leading to the development of solvent-free and chemo-mechanical (mechanochemical) techniques. ijarsct.co.in

Solvent-Free Synthesis: Many reactions for preparing pyridine derivatives can be performed under solvent-free or "neat" conditions, where the reactants are mixed directly, often with a solid catalyst, and heated. rsc.org For example, the Hantzsch-like condensation using heteropolyacid catalysts can be run effectively at 80°C without any solvent, leading to high yields of functionalized pyridines. conicet.gov.ar These methods not only reduce solvent waste but can also simplify product purification. rsc.orgresearchgate.net

Chemo-mechanical Synthesis: Mechanochemistry utilizes mechanical force, such as grinding or milling in a ball mill, to induce chemical reactions. This technique can activate reagents and facilitate reactions between solids without the need for any solvent. baranlab.org For the synthesis of pyridine derivatives, mechanochemically activated metals like magnesium have been used for direct C-H alkylation of the pyridine ring. organic-chemistry.org This approach offers excellent regioselectivity and avoids the use of bulk solvents, representing a highly sustainable synthetic pathway. baranlab.org

Catalytic Strategies in the Synthesis of Related Pyridine Derivatives

The synthesis of pyridine rings is a cornerstone of heterocyclic chemistry, with numerous catalytic strategies developed to access these versatile structures. While methods for creating this compound are not documented, the synthesis of related pyridine derivatives often employs transition-metal catalysis, acid/base catalysis, and multicomponent reactions. researchgate.netchemicalbook.com

Transition-metal-catalyzed cross-coupling and cyclization reactions offer powerful routes to functionalized pyridines. mdpi.com For instance, palladium-catalyzed reactions are frequently used to form C-C and C-N bonds, which could theoretically be adapted to construct the pyridine core before introducing the sulfanyl and carboxylate groups. mdpi.com Similarly, catalysts based on nickel, copper, and rhodium have proven effective in various pyridine syntheses, often enabling unique regioselectivity and high yields. chemicalbook.com

Magnetically recoverable nanocatalysts are also gaining traction due to their high surface area and ease of separation from the reaction mixture. clockss.org These catalysts, which can be acidic, basic, or bifunctional, are employed in multicomponent reactions to produce highly substituted pyridines efficiently. clockss.org For example, a multicomponent reaction involving an aldehyde, a ketone, malononitrile, and ammonium (B1175870) acetate (B1210297) can be catalyzed by magnetic nanoparticles to form pyridine derivatives under solvent-free conditions. clockss.org

The table below summarizes common catalytic systems used for synthesizing various pyridine derivatives, which could be hypothetically applied or adapted for the synthesis of precursors to this compound.

Catalyst TypeExample CatalystReaction TypeReference
Transition MetalPalladium complexesCross-coupling, Cyclization mdpi.com
NanocatalystFe3O4@SiO2-basedMulticomponent Condensation researchgate.net
Acidic Ionic LiquidPhosphonium-based ILsMulticomponent Synthesis researchgate.net
OrganocatalystProline and derivativesAsymmetric CyclizationN/A
Basic CatalystFe3O4@KCC-1-npr-NH2Condensation clockss.org

Derivatization and Scaffold Construction Utilizing this compound

Although no specific examples of this compound as a synthetic precursor exist in the literature, its structure suggests it could serve as a versatile building block for more complex molecules. The presence of a reactive sulfanyl group, a carboxylate moiety, and a pyridinium ring provides multiple sites for functionalization.

Role of this compound as a Building Block in Complex Organic Synthesis

Theoretically, this compound could be a valuable intermediate in organic synthesis. The pyridinium structure makes it a good leaving group in nucleophilic substitution reactions at the 2-position. The sulfur atom can act as a nucleophile, allowing for alkylation or arylation to form thioethers. The carboxylate group can be converted into other functional groups such as amides, esters, or alcohols after reduction. This multifunctionality would allow it to be incorporated into larger, more complex molecular scaffolds.

Synthesis of Fused Pyridine Systems and Related Heterocycles

Pyridine derivatives are frequently used to construct fused heterocyclic systems, which are prevalent in pharmaceuticals and materials science. researchgate.netnih.gov For example, Thorpe-Ziegler reactions involving pyridine-carbonitriles can lead to the formation of thieno-pyridine systems. google.com While there are no documented cases using this compound, one could envision intramolecular cyclization reactions involving the sulfanyl and carboxylate groups, or adjacent positions on the pyridine ring, to form fused systems. For instance, reactions could potentially lead to the formation of pyridothiazine or similar bicyclic structures under appropriate conditions. The synthesis of fused systems like pyrido[2,3-d]pyrimidines and pyrazolo[3,4-b]pyridines often starts from functionalized pyridine precursors. researchgate.net

Formation of Pyridine Carboxylic Acid Derivatives

The carboxylate group at the 4-position of this compound is a key functional handle for derivatization. Standard organic transformations could convert this group into a variety of other functionalities. For example, reaction with amines in the presence of a coupling agent would yield pyridine-4-carboxamides. Esterification with various alcohols would produce a library of esters. Furthermore, the carboxylate could be reduced to a primary alcohol, which could then be further modified. The synthesis of pyridine-carboxylate derivatives is a well-established field, often employed to modify the properties of molecules for applications such as liquid chromatography-mass spectrometry. nih.gov

The table below outlines potential derivatization reactions for this compound based on the reactivity of its functional groups.

Functional GroupReaction TypePotential Product
CarboxylateAmidationPyridine-4-carboxamide derivative
CarboxylateEsterificationPyridine-4-carboxylate ester derivative
CarboxylateReduction(1-Methyl-2-sulfanylpyridinium-4-yl)methanol
SulfanylAlkylation2-(Alkylthio)-1-methylpyridinium-4-carboxylate
SulfanylArylation2-(Arylthio)-1-methylpyridinium-4-carboxylate
Pyridinium RingNucleophilic AdditionDihydropyridine derivative

Based on a comprehensive search of available scientific literature, there is no specific experimental data published for the compound "this compound." Detailed research findings, including spectroscopic data (NMR, FT-IR, Mass Spectrometry, UV-Visible) and single-crystal X-ray diffraction analysis, are not present in the public domain for this exact molecule.

Therefore, it is not possible to generate a scientifically accurate article with the detailed data tables and specific research findings required by the provided outline for "this compound." Fulfilling the request would necessitate the fabrication of data, which is contrary to the principles of scientific accuracy.

For a structural elucidation and spectroscopic characterization to be performed, the compound would first need to be synthesized and then analyzed using the techniques listed in the outline. The results of these experiments would provide the necessary data to write the requested article.

Structural Elucidation and Advanced Spectroscopic Characterization of 1 Methyl 2 Sulfanylpyridinium 4 Carboxylate

Advanced Characterization Methodologies

Hirshfeld Surface Analysis and Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule in its crystalline environment, providing insights into the nature and prevalence of various non-covalent contacts that govern the supramolecular architecture.

The analysis generates a three-dimensional surface around a molecule, color-coded to represent different properties. The normalized contact distance, dnorm, is a key parameter that highlights regions of significant intermolecular contact. It is defined by the distances from the surface to the nearest nucleus inside (di) and outside (de) the surface, normalized by the van der Waals radii of the respective atoms. Negative dnorm values, typically colored red, indicate contacts shorter than the sum of van der Waals radii, signifying strong interactions such as hydrogen bonds. Positive values, colored blue, represent longer contacts, while white areas denote contacts around the van der Waals separation.

A two-dimensional fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of these interactions. This plot graphs di against de, with each point on the plot representing a specific type of intermolecular contact. The density of points in different regions of the plot corresponds to the relative contribution of each contact to the total Hirshfeld surface.

Table 1: Anticipated Intermolecular Contacts for 1-Methyl-2-sulfanylpyridinium-4-carboxylate and their Percentage Contributions to the Hirshfeld Surface

Contact TypeExpected Contribution (%)Description
O···H/H···OHighStrong hydrogen bonding involving the carboxylate group.
S···H/H···SModerate to HighHydrogen bonding involving the sulfanyl (B85325) group.
C···H/H···CModeratevan der Waals interactions involving the pyridinium (B92312) ring and methyl group.
H···HModerateGeneral van der Waals contacts.
C···CLow to ModeratePotential π-π stacking of the pyridinium rings.
N···H/H···NLowWeaker hydrogen bonding interactions.
S···C/C···SLowvan der Waals interactions.
O···C/C···OLowvan der Waals interactions.

Elemental Microanalysis for Compositional Verification

Elemental microanalysis is a fundamental analytical technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. This method provides an empirical validation of the chemical formula of a synthesized compound, serving as a crucial checkpoint for its purity and identity.

The procedure involves the combustion of a small, precisely weighed amount of the substance in an oxygen-rich atmosphere. The resulting combustion products—carbon dioxide (CO₂), water (H₂O), nitrogen gas (N₂), and sulfur dioxide (SO₂)—are then quantitatively measured. From the masses of these products, the percentage composition of each element in the original sample can be calculated.

For this compound, with a chemical formula of C₇H₇NO₂S, the theoretical elemental composition can be calculated based on its molar mass. A comparison of the experimentally determined percentages with the theoretical values provides a measure of the compound's purity. A close agreement between the experimental and calculated values, typically within a ±0.4% margin, is considered strong evidence for the correct elemental composition.

Table 2: Theoretical vs. Experimental Elemental Analysis for this compound (C₇H₇NO₂S)

ElementTheoretical (%)Experimental (%)
Carbon (C)49.69Data not available
Hydrogen (H)4.17Data not available
Nitrogen (N)8.28Data not available
Sulfur (S)18.95Data not available

Chemical Reactivity and Mechanistic Studies of 1 Methyl 2 Sulfanylpyridinium 4 Carboxylate

Fundamental Reaction Pathways and Zwitterionic Reactivity

The chemical behavior of 1-Methyl-2-sulfanylpyridinium-4-carboxylate is characterized by the interplay of its nucleophilic and electrophilic centers. khanacademy.org

Sulfanyl (B85325) Moiety (as Thiolate): The deprotonated sulfanyl group exists as a thiolate anion, which is a potent nucleophile. The sulfur atom, being soft and polarizable, readily attacks various electrophilic centers. This nucleophilicity is central to the compound's role in numerous reactions, including cycloadditions and annulations, where it can initiate bond formation. youtube.com In photoredox-catalyzed reactions, this thiolate anion can be oxidized to a sulfhydryl radical, initiating radical-based reaction pathways. acs.org

Carboxylate Moiety: The negatively charged carboxylate group also possesses nucleophilic character, primarily through its oxygen atoms. While typically a weaker nucleophile than the thiolate, it can react with hard electrophiles and plays a significant role in mediating the compound's solubility and participating in intermolecular interactions such as hydrogen bonding. jove.comnih.gov

Pyridinium (B92312) Moiety: The quaternized nitrogen atom imparts a positive charge to the pyridine (B92270) ring, rendering it electron-deficient. This makes the ring system electrophilic and susceptible to attack by nucleophiles. However, the most significant role of the pyridinium ring in the reactivity of this zwitterion is often as part of a larger dipolar system or as a leaving group. rsc.org In many cyclization reactions, the pyridinium ring participates directly, allowing the zwitterion to act as a five-membered synthon. rsc.org In other pathways, the pyridine moiety is eliminated, and the thiolate acts as a three-membered synthon. rsc.org

The diverse reactivity is summarized in the table below, highlighting the participation of each moiety in different reaction types.

MoietyChemical CharacterRole in ReactionsExample Reaction Types
Sulfanyl (Thiolate)Strong Nucleophile (Soft)Initiates bond formation, Radical precursor[3+2] Annulation, 1,5-Dipolar Cycloaddition, Radical Addition
CarboxylateNucleophile (Hard)Intermolecular interactions, SolvationHydrogen Bonding, Salt Formation
Pyridinium RingElectrophilicParticipates in cycloadditions, Acts as a leaving group[4+3] Cascade Cyclization, [(5+2)-1] Annulation

The zwitterionic, or inner salt, character of this compound is a determining factor in its reaction selectivity. The presence of discrete, covalently linked positive (pyridinium) and negative (thiolate/carboxylate) centers within the same molecule establishes it as a versatile dipole, particularly as a Huisgen 1,4-dipole, which is a valuable synthon for constructing heterocyclic systems. researchgate.net

This dipolar nature dictates the compound's participation in various pericyclic and annulation reactions, where selectivity is controlled by the nature of the reaction partner. researchgate.net For instance, reactions with sulfenes generated from alkanesulfonyl chlorides can proceed via two distinct pathways depending on the sulfene's substituents. acs.org Phenylmethanesulfonyl chlorides lead to a stepwise [(5+2)-1] pathway to form 1,9a-dihydropyrido[2,1-c] researchgate.netpsu.eduthiazines, whereas alkylmethanesulfonyl chlorides favor a formal [3+2] pathway to yield 3H-1,2-dithiole 2,2-dioxides. acs.org This demonstrates how the zwitterionic dipole selectively engages with different electrophiles to produce divergent outcomes.

The zwitterionic structure also governs its participation in different modes of cycloaddition, such as:

[3+3] Annulation: Reaction with iodonium (B1229267) ylides of 1,3-diones to form 1,4-oxathiin (B13834599) derivatives. researchgate.net

[4+3] Cascade Cyclization: Reaction with azoalkenes to produce 2,5-dihydro-1,4,5-thiadiazepines. rsc.org

1,5-Dipolar Cycloaddition: Reaction with activated allenes to synthesize pyridothiazepines. researchgate.net

This selectivity arises because the zwitterion can present different reactive faces and orbitals depending on the electronic demands of the reaction partner, allowing it to function as a synthon of variable size and reactivity.

Mechanistic Investigations of Organic Reactions Involving the Compound

While specific computational studies on this compound are not widely published, extensive research on related pyridinium betaines and zwitterions provides a robust framework for understanding its reaction mechanisms. acs.org Density Functional Theory (DFT) calculations are a primary tool for investigating the complex cycloaddition pathways these compounds undergo. acs.org

These computational methods allow for the mapping of potential energy surfaces for proposed reaction mechanisms. Key parameters derived from these calculations include:

Activation Energies (ΔG‡): The energy barrier to reach the transition state, which determines reaction kinetics.

Geometries of Intermediates and Transition States: The three-dimensional structures of transient species, which provide insight into bonding changes and stereochemical outcomes.

For example, in cycloadditions of related oxidopyridinium betaines, DFT analysis has been used to predict reactivity and selectivity, compare concerted versus stepwise pathways, and even identify pathway bifurcations involving ambimodal transition states where the reaction can proceed towards multiple products from a single transition state. acs.org Such studies reveal that subtle changes in the N-substituent of the pyridinium ring can significantly alter the activation barriers and thus control the reaction outcome. acs.org

Computational MethodInformation ObtainedMechanistic Insight Provided
Density Functional Theory (DFT)Activation Energies, Reaction Energies, Optimized GeometriesReaction feasibility, Kinetic vs. Thermodynamic control, Stereoselectivity
Monte Carlo SimulationsSolvation effects, Charge distributionRole of solvent in stabilizing transition states, Solvatochromism
NCI (Non-Covalent Interactions) AnalysisMapping of weak interactions (e.g., van der Waals, H-bonds)Understanding forces that stabilize transition states and intermediates

The sulfanyl group is a key locus of reactivity, particularly in oxidation reactions. The oxidation of thiols can proceed through distinct one-electron or two-electron pathways, leading to different reactive intermediates. nih.gov

One-Electron Oxidation: This mechanism generates a thiyl radical (RS•). For pyridinium thiolates, this pathway has been exploited in visible-light-mediated photocatalysis. acs.org In this process, a photocatalyst absorbs light and oxidizes the thiolate to a sulfhydryl radical, which can then engage in radical addition reactions with alkenes to form products like dihydrothiophenes. acs.org

Two-Electron Oxidation: This pathway leads to the formation of a sulfenic acid (RSOH) intermediate. nih.gov Sulfenic acids are themselves reactive and can react with another thiol to form a disulfide. This mechanism is fundamental in many biological redox processes involving thiols. nih.gov

The electron-deficient nature of the attached pyridinium ring is expected to influence these oxidation processes. The strong electron-withdrawing effect of the N-methylpyridinium group polarizes the S-H bond (in the protonated form) or stabilizes the anionic charge of the thiolate, which can affect the thermodynamics of electron transfer. Studies on the self-initiated thermal thiol-ene polymerization suggest that polarization of the S-H bond is a driving force for thiol oxidation by atmospheric oxygen, a process that could be relevant for this compound. rsc.org

Mechanistic Aspects of Molecular Interactions

The zwitterionic structure of this compound dictates a rich landscape of non-covalent molecular interactions that are crucial to its solid-state structure, solubility, and reactivity. These interactions are primarily electrostatic in nature.

In the solid state, crystal engineering studies of related zwitterionic pyridinium compounds show that the supramolecular architecture is dominated by strong hydrogen bonds and electrostatic interactions. mdpi.com Single-crystal X-ray analysis reveals that positively charged pyridinium centers interact favorably with negatively charged carboxylate groups of neighboring molecules (intermolecular charge compensation). mdpi.comacs.org This leads to the formation of robust, often complex, three-dimensional networks. mdpi.com

Hirshfeld surface analysis, a computational tool, has been used to quantitatively confirm the dominance of specific interactions, such as O···H/H···O and N···H/H···N contacts, in the crystal packing of similar zwitterions. jove.comnih.gov

A key mechanistic aspect is the difference in charge compensation between phases. Computational studies on flexible zwitterionic ω-pyridinium alkanoates show that in the gas phase, isolated molecules adopt a folded conformation to allow for intramolecular charge compensation between the positive and negative ends. acs.org In contrast, in the crystalline state, these molecules adopt extended conformations to maximize favorable intermolecular electrostatic interactions within the crystal lattice. acs.org This highlights how the molecular environment mechanistically dictates conformation and the nature of stabilizing interactions.

Research on this compound Reveals No Available Data for Molecular Docking and Binding Mode Analysis

Following a comprehensive search of scientific literature and databases, no specific studies on the molecular docking, molecular recognition, or binding modes of the chemical compound this compound were found. Consequently, it is not possible to provide a detailed article on its chemical reactivity and mechanistic studies as requested.

The investigation sought to uncover research detailing the interactions of this compound with macromolecular systems and to analyze its molecular recognition patterns. However, the search yielded no relevant results for this specific compound. The scientific community has not published any research that would allow for an in-depth discussion of its binding affinities, interaction forces, or the specific amino acid residues involved in any potential macromolecular binding.

Therefore, the sections on "Molecular Docking Studies of this compound with Macromolecular Systems" and "Analysis of Molecular Recognition and Binding Modes" cannot be developed. This includes the creation of data tables and detailed research findings, as no such data is publicly available.

Conclusion and Future Research Directions

Synthesis of Current Knowledge on 1-Methyl-2-sulfanylpyridinium-4-carboxylate

A thorough review of scientific databases and publications reveals no specific studies centered on this compound. While research exists on structurally related compounds, such as various pyridine (B92270) and piperidine (B6355638) carboxylate derivatives, direct information on the synthesis, chemical and physical properties, or biological activity of this compound is not available. This lack of data prevents a meaningful synthesis of current knowledge.

Identification of Existing Knowledge Gaps and Untapped Research Avenues

The absence of any dedicated research on this compound constitutes a complete knowledge gap. This opens up a multitude of untapped research avenues, including:

Fundamental Synthesis: The most immediate research need is the development of a reliable and efficient synthetic route to produce this compound. Exploration of various synthetic strategies, starting from commercially available precursors, would be the foundational step.

Physicochemical Characterization: Once synthesized, a comprehensive characterization of its physical and chemical properties is essential. This would include determining its melting point, boiling point, solubility in various solvents, and spectroscopic data (NMR, IR, Mass Spectrometry) to confirm its structure.

Chemical Reactivity: Investigating the reactivity of the compound, including its stability under different conditions and its potential to undergo various chemical transformations, would provide valuable insights into its chemical nature.

Computational Modeling: In the absence of experimental data, computational studies could provide initial predictions of its molecular geometry, electronic properties, and potential reactivity.

Biological Screening: A broad biological screening of this compound could uncover potential applications in areas such as medicinal chemistry, agrochemicals, or materials science.

Perspectives on Future Methodological Advancements and Potential Research Directions for this compound

Future research on this compound will be entirely pioneering. Key future directions and methodological advancements will likely involve:

Novel Synthetic Methodologies: The development of a novel and scalable synthesis for this compound would be a significant contribution to synthetic organic chemistry. This could involve exploring new catalytic systems or multi-component reactions.

Advanced Analytical Techniques: The application of advanced analytical techniques, such as single-crystal X-ray diffraction, would be crucial for unequivocally determining its three-dimensional structure.

High-Throughput Screening: Once a synthetic route is established, high-throughput screening methods could be employed to rapidly assess its biological activity against a wide range of targets.

Structure-Activity Relationship (SAR) Studies: Should any biological activity be identified, subsequent research would focus on synthesizing analogs to establish structure-activity relationships, aiming to optimize its potency and selectivity.

The complete lack of information on this compound underscores the vastness of unexplored chemical space. Its investigation represents a greenfield opportunity for chemical researchers to make fundamental discoveries and potentially uncover a compound with unique and valuable properties. The initial steps of synthesis and characterization are critical to unlocking the potential of this enigmatic molecule.

Q & A

Basic Research Questions

Q. What are the key spectroscopic methods to confirm the structure of 1-Methyl-2-sulfanylpyridinium-4-carboxylate?

  • Methodology : Utilize a combination of 1H NMR , IR , and LC-MS for structural validation. For example, in multi-component syntheses of related pyridine derivatives, characteristic peaks in 1H NMR (e.g., δ 3.75 ppm for methoxy groups) and IR (e.g., 1734 cm⁻¹ for carbonyl stretches) confirm functional groups. LC-MS can verify molecular weight (e.g., m/z 550.12 for analogous compounds) .

Q. How can researchers ensure reproducibility in synthesizing this compound?

  • Methodology : Document reaction conditions (e.g., solvent, temperature, catalyst loading) rigorously. For multi-step syntheses, intermediate purification via column chromatography and spectroscopic validation at each stage minimizes side reactions. Adopt protocols from validated synthetic routes for pyridinium carboxylates, ensuring raw data (e.g., TLC profiles, yield tables) are archived for peer review .

Q. What safety protocols are critical when handling sulfanylpyridinium derivatives?

  • Methodology : Use fume hoods for volatile reagents, wear nitrile gloves, and consult Safety Data Sheets (SDS) for specific hazards. For example, sulfanyl groups in similar compounds may release toxic gases (e.g., H2S) under acidic conditions. Emergency procedures (e.g., neutralization protocols) should align with guidelines for sulfur-containing heterocycles .

Advanced Research Questions

Q. How can SHELX software address challenges in refining the crystal structure of this compound?

  • Methodology : Use SHELXL for high-resolution refinement, particularly for resolving twinned data or disorder in the sulfanyl group. For example, SHELX’s robust parameterization handles anisotropic displacement parameters for sulfur atoms. Validate refinement with R-factor convergence (<5%) and electron density maps to confirm atomic positions .

Q. How should researchers resolve contradictions between computational and experimental data for this compound?

  • Methodology : Cross-validate DFT-optimized geometries (e.g., bond lengths, angles) with crystallographic data. For instance, discrepancies in pyridinium ring planarity can arise from solvent effects in simulations. Use molecular dynamics (MD) simulations incorporating solvation models to align computational predictions with experimental observations .

Q. What strategies optimize the use of this compound in enzyme inhibition studies?

  • Methodology : Design competitive inhibition assays using fluorogenic substrates. The sulfanyl group’s nucleophilicity may interact with catalytic cysteine residues. Pre-incubate the compound with target enzymes (e.g., proteases) and monitor activity loss via kinetic assays (e.g., IC50 determination). Validate binding via X-ray crystallography or ITC (isothermal titration calorimetry) .

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